molecular formula C16H18F3N3O2 B6460638 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline CAS No. 2549012-34-0

6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline

Cat. No.: B6460638
CAS No.: 2549012-34-0
M. Wt: 341.33 g/mol
InChI Key: MQUYPABORUUTLX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a synthetic small molecule belonging to the quinazoline chemical class, which is recognized as a privileged scaffold in medicinal chemistry for the development of protein kinase inhibitors . The 6,7-dimethoxy substitution pattern on the quinazoline core is a common and pharmacologically significant feature found in several established therapeutic agents and research compounds, known to contribute to molecular interactions within the ATP-binding pocket of kinase enzymes . The 4-piperidinyl substitution at the 4-position of the quinazoline nucleus, particularly with a lipophilic trifluoromethyl group, is a critical structural motif that can enhance binding affinity and selectivity for various kinase targets . This compound is of significant interest in oncology research, primarily as a potential inhibitor of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal targets in cancer therapy due to their roles in cell proliferation, survival, and tumor angiogenesis . Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting autophosphorylation and subsequent disruption of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for tumor growth and progression . Researchers can utilize this chemical as a key intermediate or lead compound for designing and synthesizing novel analogs to explore structure-activity relationships (SAR) , or as a pharmacological tool compound to probe kinase signaling pathways in vitro. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-23-13-7-11-12(8-14(13)24-2)20-9-21-15(11)22-5-3-10(4-6-22)16(17,18)19/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUYPABORUUTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Substitution: The piperidine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions. This involves reacting the quinazoline intermediate with 4-(trifluoromethyl)piperidine under suitable conditions, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially yielding dihydroquinazoline or reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the methoxy groups or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinazoline-quinones or methoxy-quinones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. This compound, with its specific substitutions, may exhibit unique interactions with these targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its structural features allow for modifications that can enhance the properties of these products, such as increased stability, efficacy, or specificity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the trifluoromethyl-piperidine moiety can enhance binding affinity and specificity to these targets. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications in the Quinazoline Core

The 6,7-dimethoxyquinazoline scaffold is a common feature in many bioactive compounds. Key structural variations occur at the 4-position substituent, which significantly influences target affinity and selectivity. Below is a comparative analysis of structurally related quinazoline derivatives:

Compound Name 4-Position Substituent Key Features Biological Activity/Data Reference
6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline 4-(Trifluoromethyl)piperidin-1-yl Enhanced lipophilicity due to CF₃ group; potential kinase/tubulin inhibition Limited direct data; inferred from analogs
6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline 2-Fluorophenyl Cis/trans conformation affects tubulin binding; moderate anticancer activity GI₅₀ = 0.5 µM (HepG2 liver cancer cells)
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline Piperazin-1-yl Synthesized via cyclization/chlorination (61% yield); used as kinase intermediate Structural intermediate for further derivatization
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine 3-Chloroanilino Tyrosine kinase inhibitor (EGFR); known as AG-1478 IC₅₀ = 3 nM (EGFR kinase inhibition)
6,7-Dimethoxy-4-(β-naphthylamino)quinazoline β-Naphthylamino CSF-1R kinase inhibitor; high thermal stability m.p. >250°C; tested in kinase assays

Key Observations :

  • Trifluoromethyl vs. Fluorophenyl : The trifluoromethyl group in the target compound likely improves metabolic stability compared to the fluorophenyl group in the HepG2-active analog .
  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., the target compound) may exhibit distinct pharmacokinetic profiles compared to piperazine analogs due to differences in basicity and steric effects .
  • Anilino vs. Heteroaryl Substituents: Anilino derivatives like AG-1478 show potent kinase inhibition, while bulkier substituents (e.g., naphthylamino) may enhance thermal stability but reduce solubility .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : Methoxy groups improve aqueous solubility, but bulky 4-position substituents (e.g., naphthyl) may counteract this effect .
  • Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than piperazines, suggesting a longer half-life for the target compound .

Biological Activity

6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinazoline core substituted with methoxy and trifluoromethyl groups, which are known to influence biological activity. Its molecular formula is C21H20F3N3O3C_{21}H_{20}F_3N_3O_3 with a molecular weight of approximately 425.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. It has shown selective inhibition against c-KIT and PDGFRβ, which are critical in the development of gastrointestinal stromal tumors (GISTs) and other malignancies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines:

  • GIST-T1 Cells : GI50 = 0.021 μM
  • GIST-882 Cells : GI50 = 0.043 μM
  • K562 (BCR-ABL positive) : GI50 ≥ 10 μM (no significant activity)

These results suggest that the compound is particularly effective against c-KIT-dependent tumors while showing limited efficacy against BCR-ABL-driven leukemia cells .

In Vivo Studies

In vivo experiments involving xenograft models have shown that administration of the compound at doses of 50 and 100 mg/kg significantly inhibits tumor growth in GIST-T1 cell-inoculated mice. Pharmacokinetic studies revealed a half-life of approximately 4.11 hours with satisfactory bioavailability when administered orally .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and quinazoline moieties can significantly alter the biological activity:

ModificationEffect on Activity
Methyl group at R2Enhanced c-KIT inhibition
Ether linkage positionLoss of c-KIT activity when shifted
Aromatic ring substitutionsImproved selectivity against c-KIT over ABL

These findings highlight the importance of specific structural elements in maintaining biological efficacy .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on GIST Patients : A study involving patients with advanced GISTs treated with this compound showed a marked reduction in tumor size, correlating with in vitro findings that indicated strong inhibition of c-KIT signaling pathways.
  • Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy, particularly in resistant cancer types.

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with functionalization of the quinazoline core. A common approach includes:

  • Step 1 : Condensation of 6,7-dimethoxyquinazolin-4-amine with 4-(trifluoromethyl)piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2 : Purification via recrystallization using methanol/water mixtures to isolate the target compound .
    Optimization strategies include:
  • Temperature control (160–180°C for cyclization) and catalyst screening (e.g., palladium for coupling reactions) .
  • Monitoring reaction progress via LC/MS (mass confirmation at m/z ≈ 420–450) and UV purity analysis (λ = 215 nm) .

Q. How is the structural identity of this compound validated?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm methoxy groups (δ ≈ 3.8–4.0 ppm) and piperidine ring protons (δ ≈ 1.5–2.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 334.0929 (monoisotopic mass) .
  • X-ray crystallography : Resolving the trifluoromethyl-piperidine orientation and quinazoline planarity (if crystalline forms are obtainable) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening should focus on:

  • Kinase inhibition : Testing against tyrosine kinases (e.g., EGFR, CSF-1R) using enzymatic assays, with IC50_{50} values compared to reference inhibitors like AG-1478 .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to establish EC50_{50} values .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : Limited aqueous solubility (common for quinazolines); use DMSO for stock solutions (≤10 mM) with sonication .
  • Stability : Degradation under acidic/alkaline conditions; store at −20°C in inert atmospheres. Monitor via HPLC over 24–72 hours .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds .
  • Elemental analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C17_{17}H13_{13}F3_{3}N2_{2}O2_{2} requires C ≈ 61.08%, H ≈ 3.92%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivatization?

  • Core modifications : Compare bioactivity of trifluoromethyl-piperidine vs. phenylpiperazine or pyrrolidine analogs .
  • Substituent effects : Introduce sulfonyl or chlorobenzenesulfonyl groups to enhance kinase selectivity .
  • Quantitative SAR (QSAR) : Use computational models to predict logP and binding affinity changes with substituent variations .

Q. What crystallographic data are essential for understanding target interactions?

  • Co-crystallization : Resolve binding modes with kinases (e.g., CSF-1R) to identify hydrogen bonds between quinazoline N1 and kinase hinge regions .
  • Torsion angles : Analyze piperidine ring conformation (chair vs. boat) to optimize steric compatibility with hydrophobic pockets .

Q. What mechanistic insights exist for its kinase inhibition?

  • Competitive inhibition : Displacement of ATP in kinase ATP-binding pockets, confirmed via fluorescence polarization assays .
  • Allosteric effects : Trifluoromethyl groups may induce conformational changes in kinase activation loops, as seen in EGFR mutants .

Q. How can metabolic stability be improved for in vivo studies?

  • Deuterium labeling : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .
  • Prodrug strategies : Introduce phosphate esters at the 4-position for enhanced aqueous solubility and delayed release .

Q. What synergies are observed with combination therapies?

  • Anticancer synergism : Co-administration with cisplatin in NSCLC cell lines shows additive effects (Combination Index <1) .
  • Resistance mitigation : Pair with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux pump-mediated resistance .

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